N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
Description
Molecular Formula: C₁₈H₂₁N₃O₃
Molecular Weight: 343.4 g/mol
CAS Number: 1574407-02-5
Structural Features:
- A benzimidazole moiety, known for its role in interacting with biological targets (e.g., enzymes, DNA) .
- A 2,2-dimethyl-5-oxotetrahydrofuran (THF) ring, which contributes to conformational rigidity and metabolic stability .
- A pentyl linker connecting the benzimidazole and THF-carboxamide groups, providing spatial flexibility for target binding .
Synthesis:
Synthesized via condensation reactions under controlled conditions (e.g., specific solvents, catalysts) and purified using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Potential Applications:
- Structural analogs of benzimidazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities, though empirical studies on this compound are pending .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-19(2)13(12-17(23)25-19)18(24)20-11-7-3-4-10-16-21-14-8-5-6-9-15(14)22-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
LDCULRMXPZLDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 1H-benzimidazole with a pentyl halide to form the intermediate, which is then reacted with 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pentyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or tetrahydrofuran ring.
Substitution: Substituted pentyl derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Physical Properties :
- Limited data on solubility, melting point, or boiling point, highlighting a research gap .
The compound’s uniqueness lies in its hybrid structure combining benzimidazole and tetrahydrofuran-carboxamide motifs. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Biological Activity | Unique Features | Reference |
|---|---|---|---|---|---|
| N-[5-(1H-Benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide | Benzimidazole + THF-carboxamide | Pentyl linker, dimethyl-THF | Hypothesized enzyme inhibition | Hybrid structure enhances target binding and metabolic stability | |
| N-[5-(1H-Benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide | Benzimidazole + tetrazole | Tetrazole ring, methyl groups | Antimicrobial, anticancer | Tetrazole improves metabolic stability; lacks THF rigidity | |
| N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide | Benzimidazole + benzoxazine | Hydroxy group, benzoxazine core | Antimicrobial, enzyme inhibition | Benzoxazine enhances solubility and redox activity | |
| N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide | Benzimidazole + hydroxyquinoline | Hydroxyquinoline core | Enzyme inhibition (e.g., kinases) | Quinoline moiety enables intercalation with DNA/proteins | |
| N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide | Benzofuran + azepane | Fluorine, azepane ring | Analgesic (opioid receptor modulation) | Fluorine enhances bioavailability; lacks benzimidazole |
Key Insights:
Benzimidazole Hybrids: The target compound’s THF-carboxamide group distinguishes it from analogs with tetrazole (e.g., ) or benzoxazine (e.g., ). Unlike fluorinated benzofuran derivatives (e.g., ), this compound’s benzimidazole core is associated with DNA interaction and enzyme inhibition, broadening its therapeutic scope .
Functional Group Impact: Tetrazole vs. THF: Tetrazole-containing analogs () exhibit enhanced metabolic stability but lack the conformational constraints of the THF ring. Hydroxyquinoline vs.
Biological Activity :
- While benzimidazole derivatives are broadly antimicrobial or anticancer, the THF-carboxamide hybrid’s mechanism remains underexplored. Comparative studies with benzoxazine () or tetrazole () analogs are needed to clarify its unique pharmacological profile.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Benzimidazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Tetrahydrofuran ring : Contributes to the compound's chemical reactivity and potential pharmacological effects.
The molecular formula is with a molecular weight of approximately 344.4 g/mol. The presence of functional groups such as amides enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions that require careful control of conditions to ensure high yield and purity. The general synthetic pathway includes:
- Formation of the benzimidazole nucleus.
- Construction of the tetrahydrofuran ring.
- Amide bond formation to yield the final product.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing benzimidazole and tetrahydrofuran scaffolds were tested against various cancer cell lines:
- Cell Lines Tested : A549, HCC827, NCI-H358 (human lung cancer).
- Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate cell viability and proliferation.
Results showed that certain derivatives effectively inhibited cell proliferation, suggesting potential for development as antitumor agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures demonstrated:
- Effective inhibition against :
- Gram-negative bacteria (e.g., Escherichia coli)
- Gram-positive bacteria (e.g., Staphylococcus aureus)
Testing followed CLSI guidelines using broth microdilution methods. Some derivatives showed promising antibacterial activity, indicating their potential use in treating infections .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- DNA Binding : Compounds with benzimidazole structures often interact with DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : The amide functional group may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide | Contains a thiazole ring | Potential use in anti-inflammatory therapies |
| N-(3-carbamoylphenyl)-1H-pyrazole-5-carboxamide | Pyrazole core with carbamoyl substitution | Investigated for pest control applications |
| N-(4-hydroxycyclohex-2-en-1-yl)acetamide | Cyclohexene structure | Exhibits neuroprotective properties |
This compound stands out due to its specific combination of structural features that may confer distinct biological activities not found in other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
